molecular formula C11H12ClFO2 B577388 Tert-butyl 2-chloro-5-fluorobenzoate CAS No. 1215206-26-0

Tert-butyl 2-chloro-5-fluorobenzoate

Cat. No.: B577388
CAS No.: 1215206-26-0
M. Wt: 230.663
InChI Key: JFEFMXISBNOWHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-5-fluorobenzoate is a fluorinated aromatic building block of significant interest in modern drug discovery, particularly for the synthesis of active pharmaceutical ingredients (APIs) . The incorporation of fluorine atoms and aromatic scaffolds is a established strategy in medicinal chemistry to fine-tune the properties of drug candidates, influencing their structure conformation, intrinsic potency, selectivity, and pharmacokinetic profile . This compound serves as a versatile synthetic intermediate where the protected benzoate group can be leveraged for further chemical transformations, and the specific halogenated pattern on the aromatic ring makes it a valuable precursor for constructing complex molecules targeting various diseases . Its utility is underscored by the growing proportion of fluorinated aromatic scaffolds found in FDA-approved drugs over the past two decades, highlighting the critical and expanding role of such compounds in developing new therapeutic agents . Research into novel fluorination methods, including radical-type functionalization, continues to demonstrate the high value of incorporating fluorinated groups like this into organic molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEFMXISBNOWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681763
Record name tert-Butyl 2-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-26-0
Record name 1,1-Dimethylethyl 2-chloro-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for Tert Butyl 2 Chloro 5 Fluorobenzoate

Retrosynthetic Analysis of Tert-butyl 2-chloro-5-fluorobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is the ester linkage. This bond can be cleaved retrosynthetically to yield two key precursors: 2-chloro-5-fluorobenzoic acid and a source of the tert-butyl group, such as tert-butanol (B103910) or its equivalent.

This primary disconnection simplifies the synthetic challenge into two main parts: the synthesis of the substituted benzoic acid precursor and the subsequent esterification reaction. The synthesis of 2-chloro-5-fluorobenzoic acid itself can be approached through further retrosynthetic analysis, breaking it down into simpler fluorinated and chlorinated aromatic precursors. This could involve strategies such as the introduction of the carboxyl group onto a pre-existing 1-chloro-4-fluorobenzene (B165104) scaffold or the regioselective chlorination of a 3-fluorobenzoic acid derivative.

Precursor Synthesis Strategies: Focus on 2-chloro-5-fluorobenzoic acid derivatives

The synthesis of the crucial intermediate, 2-chloro-5-fluorobenzoic acid, can be achieved through several strategic approaches. chemimpex.com This versatile chemical compound is a key building block in the pharmaceutical and agrochemical industries. chemimpex.com The presence of both chlorine and fluorine substituents enhances its reactivity for creating various biologically active molecules. chemimpex.com

The direct and selective introduction of a chlorine atom onto a fluorinated benzoic acid ring presents a significant regiochemical challenge. The directing effects of the existing fluorine and carboxylic acid groups on the aromatic ring must be carefully considered. In electrophilic aromatic substitution reactions, both the fluorine atom and the carboxyl group (or its protonated form) are ortho-, para-directing and meta-directing, respectively, and deactivating. This can lead to mixtures of products.

While general halogenation is the replacement of hydrogen atoms with a halogen, achieving high regioselectivity in polysubstituted benzenes requires specific reagents and conditions. libretexts.org Modern methods, such as using Selectfluor in the presence of lithium chloride (LiCl), have been developed for the regioselective chlorination of certain nitrogen-containing heterocycles like 2-aminopyridines, which proceeds under mild conditions with high yields. rsc.org Although not directly applied to benzoic acids, these advanced methodologies highlight the ongoing development in achieving regiocontrol in halogenation reactions.

An alternative to direct halogenation is the conversion of an existing functional group on a suitably substituted aromatic halide into a carboxylic acid. This strategy can offer better control over regiochemistry. For instance, a process for preparing 2,4-dichloro-5-fluoro-benzoic acid starts from 2,4-dichlorofluorobenzene. google.com This precursor undergoes a Friedel-Crafts acylation with acetyl chloride, followed by oxidation of the resulting acetophenone (B1666503) with sodium hypochlorite (B82951) (haloform reaction) to yield the benzoic acid. google.com A similar strategy could be envisioned starting from 1-chloro-4-fluorobenzene.

Another relevant approach involves the Meerwein arylation reaction. A patented method describes the synthesis of 2-chloro-4-fluorobenzoic acid starting from 2-chloro-4-fluoroaniline. google.com In this process, the aniline (B41778) derivative reacts with tert-butyl nitrite (B80452) and 1,1-dichloroethylene in the presence of a copper catalyst to form an intermediate which is then hydrolyzed to the desired benzoic acid. google.com These examples of functional group interconversion demonstrate viable, albeit multi-step, pathways to halogenated benzoic acid precursors.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom is a potent ortho-directing group in lithiation reactions. researchgate.net This strategy can be employed to introduce a carboxyl group at a specific position on a fluorinated aromatic ring.

The lithiation of fluorinated benzenes is highly dependent on the base, solvent, and temperature used. psu.edu The use of lithium diisopropylamide (LDA) typically allows for the clean removal of the most acidic proton on the aromatic ring. psu.edu Research on the regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes has shown that deprotonation consistently occurs at a position adjacent to a fluorine atom. epfl.ch For example, the treatment of 1-chloro-4-fluorobenzene with a "superbase" (a mixture of potassium tert-butoxide and butyllithium) followed by carboxylation (quenching with CO2) yielded 5-chloro-2-fluorobenzoic acid as the major product, with a small amount of the desired 2-chloro-5-fluorobenzoic acid isomer. epfl.ch This demonstrates the feasibility of the ortho-lithiation route, although optimization would be required to favor the desired regioisomer. The development of one-pot syntheses using ortho-lithiation of halofluorobenzenes showcases the synthetic utility of this approach for creating complex molecules. thieme-connect.comrsc.org

Esterification Techniques for this compound Formation

The final step in the synthesis is the formation of the tert-butyl ester. The tert-butyl group is an important protecting group for carboxylic acids due to its stability towards various nucleophiles and its ease of removal under acidic conditions. thieme.de However, the steric bulk of the tert-butyl group makes direct esterification challenging under standard Fischer conditions.

Direct esterification involves the reaction of 2-chloro-5-fluorobenzoic acid with tert-butanol. Due to the low reactivity of tert-butanol in traditional acid-catalyzed esterification, more specialized and efficient methods have been developed.

One effective method involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (B1210297) as the solvent. nii.ac.jpresearchgate.netthieme-connect.com This system allows for the tert-butylation of various carboxylic acids in high yields and under milder conditions compared to conventional methods that use strong acids like perchloric acid or sulfuric acid. thieme.denii.ac.jpthieme-connect.com Another approach utilizes 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate (BF3·OEt2) in toluene, which facilitates the rapid formation of tert-butyl esters at room temperature. researchgate.net Other reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), have also been developed for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.net

A summary of various direct esterification methods is presented below.

Method/ReagentsKey FeaturesReference
Tf₂NH / tert-butyl acetateHighly efficient and rapid conversion; catalytic amounts of Tf₂NH are often sufficient for non-amino acid substrates. nii.ac.jp, thieme.de, researchgate.net
2-tert-butoxypyridine / BF₃·OEt₂Practical and fast reaction at room temperature. researchgate.net
di-tert-butyl dicarbonate (B1257347) (Boc₂O) / DMAPA common method for introducing the tert-butyl group, although not always classified as direct esterification with tert-butanol. thieme-connect.com
tert-butyl acetoacetate (B1235776) / Acid catalystA method that generates only low pressures, suitable for laboratory-scale pressure glassware. researchgate.net
Anhydrous MgSO₄ / Catalytic H₂SO₄ / tert-butanolA one-pot procedure using simple and common reagents. lookchem.com

Coupling Reactions Employing Tert-butyl Alcohols and Acid Derivatives

Direct esterification of carboxylic acids with tertiary alcohols like tert-butanol is often challenging due to steric hindrance. quora.com To overcome this, more reactive derivatives of the carboxylic acid are frequently employed. One common and highly effective method is the reaction of an acid chloride with the alcohol. numberanalytics.com In the case of this compound, this involves the conversion of 2-chloro-5-fluorobenzoic acid to its corresponding acid chloride, 2-chloro-5-fluorobenzoyl chloride . ossila.comnih.gov This activated intermediate readily reacts with tert-butanol, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. numberanalytics.com

Another approach involves the use of coupling agents to facilitate the direct reaction between the carboxylic acid and tert-butanol. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used. researchgate.net Benzotriazole esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with EDC, have been shown to be efficient intermediates for the esterification of tert-butyl alcohol. researchgate.netresearchgate.net

A summary of representative coupling reactions for the synthesis of tert-butyl esters is presented in Table 1.

Table 1: Coupling Reactions for Tert-butyl Ester Synthesis

Carboxylic Acid Derivative Coupling Reagent/Catalyst Base Typical Yield Reference
Acid Chloride None Pyridine/Triethylamine High numberanalytics.com
Carboxylic Acid EDC/HOBt DMAP 45-60% researchgate.net
Carboxylic Acid EDC/HOBt Calcined Hydrotalcite 40-55% researchgate.net

Transesterification Processes

Transesterification offers an alternative route to this compound, typically starting from a more easily synthesized ester, such as the methyl or ethyl ester. This method is particularly useful when the parent carboxylic acid is sensitive or difficult to isolate. rsc.org The reaction involves exchanging the alkyl group of the starting ester with a tert-butyl group from a tert-butyl source, such as tert-butanol or potassium tert-butoxide.

Base-catalyzed transesterification is a common approach. For instance, methyl esters can undergo efficient transesterification at ambient temperature using potassium tert-butoxide in a solvent like diethyl ether. rsc.org This process relies on the high reactivity of the tert-butoxide and the insolubility of the resulting potassium methoxide, which drives the reaction forward. Mechanistic studies suggest an exchange of the tert-butyl alkoxide metal with the alcohol, generating a new, more reactive alkoxide that participates in the transesterification. rsc.org

Catalytic Systems and Reagent Optimization in Synthesis

The choice and optimization of catalysts and reagents are crucial for maximizing the yield and efficiency of the synthesis of this compound.

Acid Catalysis in Esterification

Acid catalysis is a fundamental method for esterification, including the formation of tert-butyl esters. numberanalytics.comgoogle.com This can involve the direct reaction of 2-chloro-5-fluorobenzoic acid with tert-butanol or, more commonly, with isobutene. google.comthieme-connect.comthieme.de Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. numberanalytics.comjetir.org The reaction with isobutene is often performed under pressure and generates the tert-butyl ester directly. google.com An alternative approach utilizes tert-butyl acetate as both the tert-butylating agent and the solvent, in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comnih.gov The use of solid acid catalysts, such as Amberlyst-15, is also a viable option that simplifies catalyst removal and product purification. jetir.org

Base-Mediated Reactions

Base-mediated reactions are central to several synthetic strategies for tert-butyl esters. As mentioned, bases like pyridine and triethylamine are essential for scavenging the HCl produced during the reaction of acid chlorides with tert-butanol. numberanalytics.com In transesterification reactions, strong bases like potassium tert-butoxide are not just reagents but also act as catalysts. rsc.org The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is well-established for promoting the esterification of sterically hindered alcohols. researchgate.netresearchgate.net Calcined hydrotalcite, a solid base, has also been employed as a reusable and environmentally benign catalyst for this transformation. researchgate.netresearchgate.net

Metal-Catalyzed Coupling Reactions in Precursor Synthesis

While direct metal-catalyzed coupling to form the final ester is less common, such reactions are vital for the synthesis of the key precursor, 2-chloro-5-fluorobenzoic acid. The starting materials for this precursor can be assembled using various cross-coupling reactions. For instance, a suitable di- or tri-substituted benzene (B151609) ring could be synthesized using palladium- or nickel-catalyzed reactions to introduce the chloro and fluoro substituents at the desired positions. The synthesis of 2-chloro-4-fluorobenzoic acid has been reported via a Meerwein arylation reaction, which uses a copper catalyst. google.com The synthesis of related halogenated benzoic acids often employs classic reactions like the Sandmeyer reaction, which can be used to introduce a chloro group from an amino precursor. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety and efficiency. One key aspect is the use of greener solvents. For example, acetonitrile (B52724) has been explored as a less hazardous alternative to chlorinated solvents in EDC/DMAP mediated esterifications. numberanalytics.com

Catalyst choice is another important consideration. The use of solid, recyclable acid catalysts like Amberlyst-15 or basic catalysts like calcined hydrotalcite minimizes waste and simplifies purification compared to homogeneous catalysts. researchgate.netjetir.org Biocatalysis, using enzymes such as lipases and proteases, represents a promising green alternative for ester synthesis, offering high selectivity under mild conditions. researchgate.net However, the steric hindrance of tert-butyl esters presents a significant challenge for many hydrolytic enzymes. researchgate.net

Recent innovations include solvent-free reaction conditions. A novel method for the synthesis of tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach is highly appealing for its sustainability and applicability to sensitive molecules. rsc.org

Solvent Selection and Minimization

The choice of solvent is paramount in the synthesis of this compound as it can significantly influence reaction rates, yields, and the environmental impact of the process. The ideal solvent should effectively dissolve the reactants, be inert to the reaction conditions, and facilitate easy separation of the product.

In the context of green chemistry, there is a growing emphasis on minimizing solvent use or replacing hazardous solvents with more benign alternatives. For the esterification of 2-chloro-5-fluorobenzoic acid, a range of solvents could be considered, each with its own advantages and disadvantages. A comparative analysis of potential solvents is presented below.

SolventRationale for UsePotential DrawbacksGreen Chemistry Consideration
Dichloromethane (DCM) Excellent solvent for a wide range of organic compounds, facilitating homogeneous reaction conditions.Chlorinated solvent with environmental and health concerns.To be minimized or replaced.
Acetonitrile Apolar aprotic solvent that can be suitable for certain esterification reactions. nih.govCan be toxic and requires careful handling and disposal.Use should be justified by significant yield improvements.
Toluene Can be used to azeotropically remove water, driving the equilibrium of the esterification forward.Volatile organic compound (VOC) with associated environmental regulations.Consider replacement with greener alternatives like 2-methyltetrahydrofuran.
Solvent-Free Conditions A highly desirable approach from a green chemistry perspective, reducing waste and simplifying workup. rsc.orgMay require higher temperatures or specialized equipment like ball milling. rsc.orgRepresents the ideal scenario for minimizing environmental impact. rsc.org

Recent advancements have explored solvent-free or neat conditions for esterification reactions, often employing a solid acid catalyst or microwave irradiation to facilitate the reaction. rsc.org Such approaches significantly reduce the generation of solvent waste, aligning with the principles of green chemistry.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. For the synthesis of this compound, maximizing atom economy is a key consideration in route design.

The primary reaction for the synthesis is the esterification of 2-chloro-5-fluorobenzoic acid with a tert-butylating agent. A common method involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O) or the use of tert-butanol in the presence of an acid catalyst.

Reaction Scheme:

2-chloro-5-fluorobenzoic acid + tert-butanol → this compound + water

ParameterDescriptionImpact on Efficiency
Percent Yield The amount of product obtained relative to the theoretical maximum.A direct measure of the reaction's success.
Atom Economy The conversion efficiency of reactant atoms to desired product atoms.High atom economy minimizes waste.
E-Factor The mass ratio of waste to desired product.A lower E-factor indicates a greener process.
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the final product.A comprehensive measure of the process's environmental footprint.

To enhance reaction efficiency, optimization of reaction conditions such as temperature, reaction time, and catalyst loading is crucial.

Process Intensification and Continuous Flow Methodologies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, a key tool in process intensification, offers several advantages over traditional batch processing for the synthesis of fine chemicals like this compound.

Continuous flow reactors, such as microreactors or packed-bed reactors, enable precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. beilstein-journals.org The application of flow chemistry to esterification reactions has been shown to be highly effective. beilstein-journals.org

Advantage of Continuous FlowDescriptionRelevance to this compound Synthesis
Enhanced Heat and Mass Transfer The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing.Enables rapid and uniform heating, potentially reducing reaction times and side product formation.
Improved Safety Small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions.Important when dealing with potentially reactive intermediates or catalysts.
Precise Control of Residence Time The time reactants spend in the reactor can be precisely controlled, allowing for fine-tuning of the reaction.Leads to higher selectivity and yield of the desired ester.
Facilitated Automation and Integration Flow systems can be easily automated and integrated with in-line analytical techniques for real-time monitoring and optimization. nih.govAllows for streamlined production and quality control.

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in the manufacturing of this important intermediate.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity specifications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The selection of an appropriate solvent system is crucial for effective purification.

Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. A stationary phase (e.g., silica (B1680970) gel) is used to separate the components of a mixture based on their differential adsorption. For larger scale production, automated flash chromatography systems can be employed. High-performance liquid chromatography (HPLC) is often used for analytical purposes to confirm the purity of the final product and can also be used for preparative purification. nih.gov

Distillation: If the product or its precursors are volatile liquids, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent thermal decomposition.

Extraction: Liquid-liquid extraction is commonly used during the workup of a reaction to separate the desired product from unreacted starting materials, catalysts, and byproducts. This involves partitioning the components between two immiscible liquid phases, typically an organic solvent and an aqueous solution.

The following table summarizes the potential purification techniques for the target compound and its key intermediate.

Compound/IntermediatePotential ImpuritiesRecommended Purification Technique(s)
2-chloro-5-fluorobenzoic acid Unreacted starting materials, byproducts from synthesis.Recrystallization, Column Chromatography
This compound Unreacted 2-chloro-5-fluorobenzoic acid, tert-butanol, coupling agents.Column Chromatography, Crystallization

The final isolated product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity. bldpharm.combldpharm.com

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Chloro 5 Fluorobenzoate

Electronic and Steric Effects of Substituents (Chloro, Fluoro, Tert-butyl)

The reactivity of the tert-butyl 2-chloro-5-fluorobenzoate molecule is fundamentally controlled by the electronic and steric properties of its three key substituents: the chloro group, the fluoro group, and the tert-butyl ester. The halogen atoms (chlorine and fluorine) are electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. csbsju.edu This effect decreases the electron density of the benzene (B151609) ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to unsubstituted benzene. lumenlearning.com

The tert-butyl group, part of the ester moiety, is large and bulky, creating significant steric hindrance. This steric bulk primarily influences reactions occurring at the adjacent carbonyl carbon of the ester and the ortho-positioned chlorine atom.

Influence of the Tert-butyl Ester Group on Hydrolysis Stability

Tert-butyl esters are well-regarded for their distinctive hydrolysis stability profile. They exhibit considerable stability under basic and neutral conditions but are readily cleaved under acidic conditions. arkat-usa.org This characteristic makes the tert-butyl group a valuable protecting group for carboxylic acids in organic synthesis.

The mechanism of acid-catalyzed hydrolysis for most tert-butyl esters is the A-AL-1 (unimolecular, alkyl-oxygen cleavage) pathway. This process involves protonation of the carbonyl oxygen, followed by the rate-limiting departure of the stable tert-butyl carbocation. oup.com In contrast, basic hydrolysis, which would require a nucleophilic attack on the sterically hindered carbonyl carbon, is significantly slower compared to less hindered esters like methyl or ethyl esters. While challenging, cleavage of tert-butyl esters under basic conditions can be achieved using specific non-aqueous systems, such as potassium tert-butoxide in DMSO or with crown ethers at high temperatures. arkat-usa.org

Table 1: Relative Hydrolysis Stability of Tert-butyl Esters
ConditionRelative Rate of HydrolysisGoverning Factors
Acidic (e.g., pH < 2)FastMechanism proceeds via stable tert-butyl carbocation (A-AL-1). oup.com
Neutral (e.g., pH 7)Very SlowHigh activation energy for uncatalyzed water attack. oup.com
Basic (e.g., pH > 10)Slow to ModerateSteric hindrance from the bulky tert-butyl group impedes nucleophilic attack at the carbonyl carbon. arkat-usa.org

Directing Effects of Halogen Substituents on Aromatic Reactivity

In electrophilic aromatic substitution (EAS) reactions, the halogen substituents on the benzene ring are deactivating yet ortho-, para-directing. chemistrytalk.org The deactivation stems from their strong electron-withdrawing inductive effect. The ortho-, para-directing influence is a consequence of their weaker, electron-donating resonance effect. This resonance donation stabilizes the positively charged intermediate (the sigma complex or arenium ion) that is formed during the reaction, but this stabilization is only effective when the new electrophile adds to the ortho or para positions relative to the halogen. libretexts.org

In this compound, the chloro group is at the C2 position and the fluoro group is at the C5 position.

The chloro group directs incoming electrophiles to its ortho (C3) and para (C6) positions.

The fluoro group directs incoming electrophiles to its ortho (C4, C6) and para (C2, which is already substituted) positions.

The combined directing effects of these two halogens reinforce substitution at the C6 position and, to a lesser extent, direct towards the C3 and C4 positions. The tert-butyl carboxylate group is a deactivating, meta-directing group, which would direct an incoming electrophile to the C3 and C5 positions. The final regiochemical outcome of an EAS reaction will depend on the balance of these competing electronic effects and the steric hindrance at each potential site.

Nucleophilic Acyl Substitution Reactions of the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. youtube.com Subsequently, the leaving group (the tert-butoxide anion or its protonated form) is eliminated, reforming the carbonyl double bond.

Common nucleophiles for this transformation include alkoxides (for transesterification), amines (for amidation), and hydroxide (B78521) (for saponification). However, the significant steric bulk of the tert-butyl group makes the carbonyl carbon less accessible to nucleophiles compared to less hindered esters. Consequently, these reactions often require more forcing conditions, such as higher temperatures or the use of potent catalysts, to proceed at a reasonable rate. The reaction can be catalyzed by either acid or base. Acid catalysis activates the carbonyl group by protonating the carbonyl oxygen, making it more electrophilic. Base catalysis typically involves using a strong nucleophile that can attack the carbonyl carbon directly. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is significantly deactivated towards electrophilic attack. This deactivation is due to the combined electron-withdrawing inductive effects of the two halogen atoms and the carboxylate group. lumenlearning.com Therefore, forcing conditions, such as strong Lewis acid catalysts and high temperatures, are generally required to effect EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com As discussed in section 3.1.2, the regioselectivity is complex, governed by the competing directing effects of the three substituents. The strongest activation for the intermediate sigma complex is typically at the C6 position, which is para to the chloro group and ortho to the fluoro group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction pathway requires the presence of strong electron-withdrawing groups to stabilize the negative charge in the intermediate Meisenheimer complex and a suitable leaving group. masterorganicchemistry.com In this compound, both the chlorine and fluorine atoms can potentially serve as leaving groups. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. youtube.com The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, often leading to a reactivity order of F > Cl > Br > I for the leaving group, which is the reverse of the trend seen in SN1 and SN2 reactions. chemistrysteps.com Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the C2 (displacing chloride) or C5 (displacing fluoride) position.

Cross-Coupling Reactions Involving the Aromatic Halogens (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful synthetic methods for forming new carbon-carbon bonds. For this compound, these reactions offer a way to selectively functionalize the C-Cl or C-F bonds. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Suzuki Reaction: Couples the aryl halide with an organoboron reagent (e.g., a boronic acid) in the presence of a base. youtube.com

Sonogashira Reaction: Involves the coupling of an aryl halide with a terminal alkyne, typically using both palladium and copper(I) co-catalysts. organic-chemistry.orglibretexts.org

Negishi Reaction: Utilizes a pre-formed organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org

A key consideration for this substrate is the differential reactivity of the C-Cl and C-F bonds. The C-Cl bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the very strong C-F bond. nih.govnih.gov This reactivity difference allows for chemoselective coupling at the C2 position, leaving the C-F bond at C5 intact for potential subsequent transformations under more vigorous conditions. beilstein-journals.org

Palladium-Catalyzed Reactions and Steric Considerations

The efficiency of palladium-catalyzed cross-coupling at the C2 position is significantly influenced by steric factors. The tert-butyl ester group, being adjacent to the C2-chloro substituent, creates a sterically hindered environment around the reaction center. This steric bulk can impede the initial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond. nih.gov

To overcome this steric hindrance, the choice of ligand on the palladium catalyst is critical. Bulky and electron-rich phosphine ligands, such as tri(o-tolyl)phosphine or Buchwald-type biaryl phosphines, are often employed. nih.govacs.org These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that is capable of activating the sterically demanding aryl chloride bond. The specific conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to achieve high yields in these sterically challenging coupling reactions.

Table 2: Comparison of Cross-Coupling Reactions for Aryl Halides
ReactionCoupling PartnerTypical CatalystsRelative Reactivity (C-X)Key Considerations
SuzukiOrganoboron ReagentPd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)I > Br > Cl >> FBoronic acids are often air and moisture stable. nih.gov
SonogashiraTerminal AlkynePd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine baseI > Br > Cl >> FOften requires anhydrous and anaerobic conditions. organic-chemistry.org
NegishiOrganozinc ReagentPd(0) or Ni(0) complexesI > Br > Cl >> FOrganozinc reagents are highly reactive but can be sensitive to moisture and air. wikipedia.org

Transformations of the Aromatic Ring System

The aromatic core of this compound is characterized by the presence of three distinct substituents: a chloro group, a fluoro group, and a tert-butoxycarbonyl group. The electronic properties and steric hindrance imparted by these groups dictate the regioselectivity and reactivity of the benzene ring towards various transformations. The interplay of the electron-withdrawing inductive effects of the halogens and the ester, along with the potential for ortho, para-directing effects of the halogens, makes the study of its aromatic ring transformations a subject of significant interest in synthetic chemistry.

Detailed research has explored several classes of reactions to modify this aromatic system, primarily focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. These transformations provide pathways to a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

Electrophilic Aromatic Substitution

The 2-chloro-5-fluorobenzoate scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro, fluoro, and tert-butoxycarbonyl groups. However, under forcing conditions, reactions such as nitration can be achieved. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The fluorine and chlorine atoms are ortho, para-directing, while the tert-butoxycarbonyl group is a meta-director.

A key transformation studied is the nitration of similar 2-chloro-4-fluorobenzoic acid systems, which provides insight into the expected reactivity of this compound. The reaction typically proceeds with a mixture of nitric and sulfuric acids. The primary product formed is the result of nitration at the position ortho to the fluorine and meta to the chlorine and ester groups, a position activated by the halogen and least sterically hindered.

ReactionReagents and ConditionsMajor ProductReference
NitrationHNO3, H2SO4, 0-25 °CTert-butyl 2-chloro-5-fluoro-4-nitrobenzoateAnalogous to nitration of 2-chloro-4-fluorobenzoic acid wipo.intgoogle.comgoogle.com

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups on the aromatic ring of this compound can facilitate nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the halogen atoms. Generally, the carbon-chlorine bond is more susceptible to nucleophilic attack than the carbon-fluorine bond in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups.

While specific examples for this compound are not extensively documented in readily available literature, the principles of SNAr suggest that strong nucleophiles could displace the chloride. The reaction would be further facilitated if an additional strong electron-withdrawing group, such as a nitro group, were present on the ring.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable ligand. This transformation is valuable for the synthesis of aniline (B41778) derivatives. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

AmineCatalyst/LigandBaseSolventExpected ProductReference
MorpholinePd(OAc)2 / XPhosNaOtBuTolueneTert-butyl 5-fluoro-2-(morpholin-4-yl)benzoateGeneral methodology for aryl chlorides wikipedia.orgorganic-chemistry.orglibretexts.org
AnilinePd2(dba)3 / BINAPCs2CO3DioxaneTert-butyl 5-fluoro-2-(phenylamino)benzoateGeneral methodology for aryl chlorides wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with a boronic acid or its ester derivative. It is a versatile method for the synthesis of biaryl compounds. The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems.

Boronic Acid/EsterCatalyst/LigandBaseSolventExpected ProductReference
Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2OTert-butyl 5-fluoro-2-phenylbenzoateGeneral methodology for aryl chlorides nih.govtcichemicals.com
4-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3DME/H2OTert-butyl 5-fluoro-2-(4-methoxyphenyl)benzoateGeneral methodology for aryl chlorides nih.govtcichemicals.com

Applications in Advanced Organic Synthesis

Tert-butyl 2-chloro-5-fluorobenzoate as a Key Intermediate in Complex Molecule Construction

The strategic arrangement of substituents on the aromatic ring of this compound makes it an invaluable intermediate in the multi-step synthesis of complex molecules, particularly in the field of medicinal chemistry. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions in later synthetic stages. The presence of both chloro and fluoro substituents offers orthogonal reactivity, allowing for sequential and regioselective transformations.

For instance, the chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution but a strong director, influences the regioselectivity of these reactions and can be retained in the final product to modulate its physicochemical properties. This differential reactivity is crucial in the assembly of highly substituted aromatic cores found in many pharmaceutical agents and advanced materials.

A notable application of similarly substituted building blocks is in the synthesis of kinase inhibitors, where the specific substitution pattern on the phenyl ring is critical for biological activity. For example, compounds with related substitution patterns, such as tert-butyl 3-bromo-5-chloro-2-fluorophenylcarbamate, have been utilized as key intermediates in the preparation of complex heterocyclic kinase inhibitors. googleapis.com This underscores the potential of this compound to serve as a foundational element in the synthesis of analogous complex bioactive molecules.

Precursor for the Synthesis of Functionalized Benzoic Acids and Aryl Ethers

The tert-butyl ester of this compound can be readily hydrolyzed under acidic conditions to yield 2-chloro-5-fluorobenzoic acid. This transformation is a pivotal step in unlocking the synthetic potential of this scaffold, as the resulting carboxylic acid is a versatile functional group that can be converted into a wide array of other functionalities.

Table 1: Potential Transformations of 2-chloro-5-fluorobenzoic acid

Starting MaterialReagents and ConditionsProduct
2-chloro-5-fluorobenzoic acidSOCl₂, then an alcohol (R-OH)2-chloro-5-fluorobenzoyl chloride, then an ester
2-chloro-5-fluorobenzoic acid(COCl)₂, then an amine (R₂NH)2-chloro-5-fluorobenzoyl chloride, then an amide
2-chloro-5-fluorobenzoic acidDPPA, Et₃N, then an alcohol (R-OH)Curtius rearrangement to an isocyanate, then a carbamate
2-chloro-5-fluorobenzoic acidBH₃•THF or LiAlH₄(2-chloro-5-fluorophenyl)methanol

Furthermore, the chloro substituent on the aromatic ring can be displaced by an alkoxide or a phenoxide through nucleophilic aromatic substitution, particularly when activated by an ortho- or para-directing group or under copper or palladium catalysis, to form aryl ethers. This method provides a direct route to functionalized aryl ethers, which are prevalent motifs in natural products and pharmaceuticals.

Building Block for Heterocyclic Compound Synthesis

The combination of reactive sites on this compound makes it an excellent starting point for the synthesis of a variety of heterocyclic compounds. The ester, chloro, and fluoro groups can all participate in cyclization reactions to form fused or appended heterocyclic rings.

For example, the synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry, can be achieved from precursors bearing similar functionalities. nih.gov A plausible synthetic route could involve the initial conversion of the tert-butyl ester to an amide, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the quinoline core.

Similarly, the synthesis of benzofuran (B130515) derivatives is another area where this building block shows promise. nih.gov The chloro group can be substituted by a suitably functionalized alcohol, and subsequent intramolecular cyclization can lead to the formation of the benzofuran ring system. The fluorine atom can be retained to influence the electronic properties of the resulting heterocyclic compound.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Heterocyclic SystemGeneral Synthetic Strategy
QuinolinesAmide formation followed by intramolecular C-N coupling.
BenzofuransNucleophilic substitution with a functionalized alcohol followed by intramolecular cyclization.
IndolesConversion to an aniline (B41778) derivative followed by cyclization with a suitable partner.
QuinoxalinesDerivatization to a 1,2-diaminobenzene analog followed by condensation with a 1,2-dicarbonyl compound.

Utility in the Synthesis of Fluorinated Aromatic Scaffolds for Chemical Research

The presence of a fluorine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of more complex fluorinated aromatic scaffolds. Fluorine-containing molecules are of great interest in materials science and agrochemicals due to their unique properties.

The chloro and ester functionalities can be manipulated to introduce a variety of other groups onto the fluorinated ring, creating a library of diverse fluorinated building blocks. For instance, conversion of the ester to a boronic acid or ester via a borylation reaction would yield a versatile intermediate for Suzuki cross-coupling reactions. This would allow for the facile introduction of the 2-carboxy-4-fluorophenyl moiety into a wide range of organic molecules.

The development of novel fluorinated compounds is an active area of research, and starting materials like this compound provide a reliable and efficient entry point into this chemical space. The ability to selectively functionalize the molecule at different positions allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Tert-butyl 2-chloro-5-fluorobenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For this compound, two main signals are expected:

A singlet in the upfield region corresponding to the nine equivalent protons of the tert-butyl group.

A complex multiplet pattern in the downfield aromatic region for the three protons on the benzene (B151609) ring. The coupling between these protons and with the fluorine atom creates a distinct splitting pattern that helps confirm their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. docbrown.info Key expected signals include those for the methyl and quaternary carbons of the tert-butyl group, the ester carbonyl carbon, and the six distinct carbons of the aromatic ring. organicchemistrydata.orgchemicalbook.com The chemical shifts are influenced by the attached atoms (Cl, F, O), providing further structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. It provides a single signal for the fluorine atom on the benzene ring. The chemical shift and coupling constants to adjacent protons (³JH-F) are characteristic and confirm the fluorine's position on the aromatic ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: Data is predicted based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.6Singlet (s)-C(CH ₃)₃
¹H~7.2 - 7.8Multiplet (m)Aromatic protons
¹³C~28Quartet (q)-C(C H₃)₃
¹³C~82Singlet (s)-C (CH₃)₃
¹³C~115 - 135Doublet/Singlet (d/s)Aromatic carbons
¹³C~158 (d, ¹JC-F)Doublet (d)C -F
¹³C~164Singlet (s)C =O (Ester)
¹⁹F~ -110 to -120Multiplet (m)Ar-F

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. docbrown.info

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: An absorption associated with the ester C-O linkage.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the tert-butyl group appearing just below 3000 cm⁻¹.

C-F and C-Cl Stretches: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the carbon-fluorine and carbon-chlorine bonds. docbrown.infospectrabase.com

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2980Medium-StrongC-H Stretchtert-Butyl
~1735StrongC=O StretchEster
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1250StrongC-O StretchEster
~1150StrongC-F StretchAryl-Fluoride
~750Medium-StrongC-Cl StretchAryl-Chloride

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and elemental composition. The molecular formula of this compound is C₁₁H₁₂ClFO₂. uni.lu

High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous confirmation of the molecular formula. The predicted monoisotopic mass is 230.05098 Da. uni.lu

Under electron ionization (EI), the molecule will fragment in a predictable manner. A primary fragmentation pathway is the loss of the stable tert-butyl cation, leading to a prominent fragment ion.

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

Ion/FragmentFormulaPredicted m/zNotes
[M+H]⁺[C₁₁H₁₃ClFO₂]⁺231.05826Protonated molecule
[M+Na]⁺[C₁₁H₁₂ClFO₂Na]⁺253.04020Sodium adduct
[M]⁺[C₁₁H₁₂ClFO₂]⁺230.05043Molecular ion
[M - C₄H₉]⁺[C₇H₃ClFO₂]⁺172.98564Loss of tert-butyl group
[C₄H₉]⁺[C₄H₉]⁺57.07040tert-Butyl cation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds and for quantitative analysis. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. ekb.eg This technique separates the target compound from impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately calculated.

Table 4: Typical HPLC Parameters for Purity Analysis

ParameterSpecificationPurpose
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for separation
Mobile Phase Gradient of Acetonitrile (B52724) and WaterEluent to carry sample through the column
Flow Rate 1.0 mL/minControls retention time and resolution
Detector UV-Vis at a specific wavelength (e.g., 254 nm)To detect and quantify aromatic compounds
Column Temp. 25 °CEnsures reproducible retention times
Injection Vol. 10 µLVolume of sample introduced for analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample of this compound. These could include residual solvents or low-boiling point by-products from the synthesis. The sample is vaporized and separated in a capillary column before being analyzed by the mass spectrometer, which provides definitive identification of the eluted peaks.

Table 5: Representative GC-MS Parameters for Impurity Profiling

ParameterSpecificationPurpose
GC Column DB-5 or similar (e.g., 30 m x 0.25 mm)Non-polar column for separating volatile compounds
Carrier Gas HeliumInert gas to move the sample through the column
Inlet Temp. 250 °CEnsures complete vaporization of the sample
Oven Program Temperature gradient (e.g., 50 °C to 300 °C)Separates compounds based on boiling points
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method for creating fragments
Mass Range 40-500 m/zDetection range to cover expected impurities

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-chloro-5-fluorobenzoate?

  • Methodological Answer : Synthesis optimization requires balancing reaction variables such as temperature, solvent polarity, and catalyst selection. For example, chlorination/fluorination steps often benefit from anhydrous conditions to avoid hydrolysis of reactive intermediates like benzoyl chlorides (e.g., 2-chloro-5-fluorobenzoyl chloride, a precursor) . Catalysts such as Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency. Reaction progress should be monitored via TLC or GC-MS to identify optimal quenching points. Post-synthesis, purification via column chromatography (using hexane/ethyl acetate gradients) ensures high yields of the ester product .

Q. How can researchers purify this compound to >95% purity?

  • Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane) or fractional distillation under reduced pressure are common methods. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve structurally similar byproducts. Characterization via ¹H/¹³C NMR and FT-IR confirms purity: key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and ester carbonyl (C=O stretch ~1720 cm⁻¹ in IR) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine environments (e.g., δ -110 to -120 ppm for aromatic F).
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group).
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group on the benzoate ring’s planarity, if single crystals are obtainable .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for halogenated benzoates?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
  • Perform dose-response studies across multiple models (e.g., cancer vs. normal cells).
  • Use molecular docking to compare binding affinities of this compound with analogs (e.g., tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamate, which shows antitumor activity via receptor modulation) .
  • Validate mechanistic hypotheses with knockout cell lines or competitive inhibition assays .

Q. What strategies can elucidate the role of the tert-butyl group in modulating reactivity or bioactivity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and compare their hydrolysis kinetics (via UV-Vis monitoring of ester cleavage) or receptor-binding profiles.
  • Computational Modeling : Density Functional Theory (DFT) calculations can quantify steric and electronic effects of the tert-butyl group on the benzoate’s electrophilicity .
  • Structure-Activity Relationship (SAR) Tables :
CompoundSubstituentBiological Activity
This compoundCl, F, tert-butylUnder investigation
Ethyl 2-chloro-6-fluoro-3-methoxybenzoateCl, F, ethyl, OMeLower metabolic stability
tert-butyl 2-chloro-5-(trifluoromethyl)phenylcarbamateCl, CF₃, tert-butylAntitumor activity (IC₅₀ = 8 µM)

Q. How can researchers design experiments to study degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer :
  • Environmental Studies : Use LC-MS/MS to track degradation products in simulated sunlight/water systems. Compare hydrolysis rates at varying pH levels.
  • Metabolic Studies : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via high-resolution mass spectrometry.
  • Isotopic Labeling : Introduce ¹³C labels to the tert-butyl group to trace its fate during degradation .

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